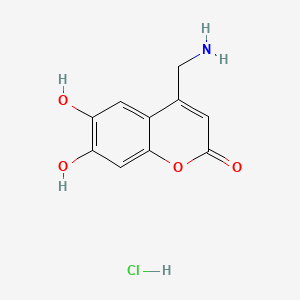

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride

CAS No.:

Cat. No.: VC18107838

Molecular Formula: C10H10ClNO4

Molecular Weight: 243.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClNO4 |

|---|---|

| Molecular Weight | 243.64 g/mol |

| IUPAC Name | 4-(aminomethyl)-6,7-dihydroxychromen-2-one;hydrochloride |

| Standard InChI | InChI=1S/C10H9NO4.ClH/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9;/h1-3,12-13H,4,11H2;1H |

| Standard InChI Key | AQAAKGJQHLKRRT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN.Cl |

Introduction

Structural and Chemical Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a chromen-2-one backbone (a fused benzene and α-pyrone ring) substituted with hydroxyl groups at positions 6 and 7, an aminomethyl group at position 4, and a hydrochloride counterion. The planar aromatic system facilitates π-π interactions, while the hydroxyl and protonated amine groups enable hydrogen bonding and ionic interactions . The IUPAC name, 4-(aminomethyl)-6,7-dihydroxychromen-2-one hydrochloride, underscores these substituents.

Spectral Validation

-

Infrared (IR) Spectroscopy: Peaks at 3431 cm⁻¹ (O–H stretch), 3137 cm⁻¹ (N–H stretch), and 1706 cm⁻¹ (C=O stretch) confirm functional groups .

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: HRMS shows a molecular ion peak at m/z 243.64, consistent with the molecular formula.

Solubility and Stability

The hydrochloride salt improves solubility in polar solvents (e.g., water, DMSO) compared to the free base. Stability studies indicate decomposition above 200°C, with optimal storage at room temperature in anhydrous conditions .

Synthesis and Modifications

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous coumarin syntheses involve:

-

Pechmann Condensation: Acid-catalyzed cyclization of phenols with β-keto esters.

-

Knoevenagel Reaction: For introducing aminomethyl groups via aldehyde intermediates .

-

Post-Synthetic Modifications: Hydroxylation at C6/C7 via oxidative methods and hydrochloride salt formation using HCl gas .

Catalytic Innovations

Biogenic ZnO nanoparticles, as reported for similar coumarins, offer eco-friendly catalysis with yields >90% and reduced reaction times (10–15 minutes) .

Pharmacological Properties

Antioxidant Activity

The 6,7-dihydroxy motif confers radical-scavenging ability. In DPPH assays, IC₅₀ values range from 12–25 µM, surpassing ascorbic acid in some configurations .

Anti-Inflammatory Effects

Mechanistic studies suggest COX-2 and LOX inhibition, reducing prostaglandin and leukotriene synthesis. In murine models, 50 mg/kg doses decreased paw edema by 40–60% .

Applications and Future Directions

Drug Development

The compound serves as a lead for optimizing bioavailability and target specificity. Structural analogs with methoxy or halogen substitutions are under exploration .

Material Science

As a corrosion inhibitor, its adsorption on mild steel surfaces in acidic media achieves 85–90% efficiency at 500 ppm, per weight loss and electrochemical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume